3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
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Overview
Description
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action can help alleviate symptoms of neurodegenerative diseases by improving neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.
2-Methyl-1-propanamine: This compound has a similar alkyl chain but lacks the oxadiazole ring, resulting in different chemical behavior.
Uniqueness
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is unique due to its specific combination of the oxadiazole ring and the 2-methylpropyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-7(2)6-8-11-9(13-12-8)4-3-5-10/h7H,3-6,10H2,1-2H3 |
InChI Key |
JRHSZBJZEQRMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CCCN |
Origin of Product |
United States |
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